methyl 1H-indole-7-carboxylate
Overview
Description
Methyl 1H-indole-7-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and organic materials. The indole ring system is a common structural motif in many natural products and active pharmaceutical ingredients.
Synthesis Analysis
The synthesis of various indole derivatives, including methyl 1H-indole-7-carboxylate, has been a subject of interest in organic chemistry. Paper describes the synthesis of N-substituted derivatives of methyl 1H-indole-3-carboxylate using a Cu(I)-catalyzed intramolecular amination of aryl bromides. This method provides good to high yields under mild conditions. Similarly, paper reports an efficient synthesis of 1-methyl-1H-indole-3-carboxylates using cross-dehydrogenative coupling, employing Cu(OAc)2·H2O as a catalyst. The process is noted for its simplicity and good to excellent yields. Paper details the synthesis of the title compound from 1-methyl-1H-indole-3-carboxylic acid and methanol, highlighting the planarity of the molecule in its crystal structure.
Molecular Structure Analysis
The molecular structure of methyl 1H-indole-7-carboxylate is characterized by the presence of an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. In paper , the molecule is described as planar and situated on a mirror plane in the crystal structure. The planarity of the molecule is significant as it can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. Paper discusses the regioselective dibromination of methyl indole-3-carboxylate, leading to the synthesis of 5,6-dibromoindoles. These dibromoindoles serve as building blocks for the synthesis of natural and non-natural derivatives. Paper explores the autoxidation of tetracyclic indolizino[1,2-b]indole-1-ones, which are related to the indole structure, and proposes a mechanism based on the isolation of intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 1H-indole-7-carboxylate are influenced by its molecular structure. The planarity of the molecule, as mentioned in paper , can affect its physical properties such as solubility and melting point. The intermolecular hydrogen bonding and π-stacking interactions described in the same paper contribute to the stability of the crystal packing, which is an important aspect of the compound's solid-state properties.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : A new method for synthesizing 1-methyl-1H-indole-3-carboxylates using cross-dehydrogenative coupling has been developed. This method utilizes Cu(OAc)2·H2O as a catalyst and demonstrates good to excellent yields, highlighting an efficient procedure for preparing indole derivatives (Akbari & Faryabi, 2023).
- Spectroscopic Studies : Methyl indole-4-carboxylate has been studied as a potential fluorescent and infrared probe for protein local structures and dynamics. This compound emits around 450 nm with a fairly long fluorescence lifetime, making it a promising probe for studying hydration environments (Liu et al., 2020).
Pharmacological and Biological Applications
- Anti-Cancer Activity : New methyl indole-3-carboxylate derivatives have been synthesized and demonstrated inhibitory effects on the growth of melanoma, renal, and breast cancer cell lines. These compounds are analogs of 3,3'-diindolylmethane, known for potent antitumor properties (Niemyjska et al., 2012).
Chemical Reactivity and Derivatives
- Derivative Synthesis : The reaction of methyl indole-2-carboxylates and arynes provides an efficient, high yielding synthesis of a novel indole-indolone ring system. This process tolerates a wide range of functionalities and proceeds under mild conditions (Rogness & Larock, 2009).
- Chemical Transformations : A Rhodium-catalyzed process has been developed for the C7-selective decarbonylative arylation, olefination, and methylation of indoles with carboxylic acids or anhydrides. This method demonstrates high reactivity and regioselectivity, offering a versatile approach for modifying indoles (Qiu et al., 2019).
Thermodynamic and Physical Properties
- Thermodynamic Properties : The standard molar enthalpies of formation of methyl 1H-indole-3-carboxylate in different phases have been determined. This data is essential for understanding the stability and reactivity of these compounds (Carvalho et al., 2016).
Safety And Hazards
Methyl 1H-indole-7-carboxylate is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Indole derivatives, including methyl 1H-indole-7-carboxylate, have attracted increasing attention in recent years due to their biological properties and potential therapeutic applications . Future research may focus on the development of novel methods of synthesis and the exploration of new biological activities .
properties
IUPAC Name |
methyl 1H-indole-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLOEULOTNVCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70918582 | |
Record name | Methyl 1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70918582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1H-indole-7-carboxylate | |
CAS RN |
93247-78-0 | |
Record name | Methyl 1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70918582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl indole-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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